METHYL 2-METHYL-4-OXO-CHROMENE-3-CARBOXYLATE
Overview
Description
Methyl 2-methyl-4-oxo-4H-1-benzopyran-3-carboxylate is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-METHYL-4-OXO-CHROMENE-3-CARBOXYLATE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-oxo-4H-1-benzopyran-3-carboxaldehyde with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-4-oxo-4H-1-benzopyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzopyran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and antioxidant agent.
Medicine: Explored for its anticancer properties, particularly in inhibiting the proliferation of cancer cells.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-METHYL-4-OXO-CHROMENE-3-CARBOXYLATE involves its interaction with specific molecular targets. In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting key signaling pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate
- 4-Oxo-4H-1-benzopyran-2-carboxylic acid
- Chromone-2-carboxylic acid
Uniqueness
Methyl 2-methyl-4-oxo-4H-1-benzopyran-3-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential in various scientific applications make it a valuable compound for further research and development .
Properties
CAS No. |
51751-33-8 |
---|---|
Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
methyl 2-methyl-4-oxochromene-3-carboxylate |
InChI |
InChI=1S/C12H10O4/c1-7-10(12(14)15-2)11(13)8-5-3-4-6-9(8)16-7/h3-6H,1-2H3 |
InChI Key |
WGZJRUNKEPAQHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2O1)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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